ethyl (1S,2S)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate
CAS No.: 2055840-77-0
Cat. No.: VC8088250
Molecular Formula: C14H17FO3
Molecular Weight: 252.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2055840-77-0 |
|---|---|
| Molecular Formula | C14H17FO3 |
| Molecular Weight | 252.28 |
| IUPAC Name | ethyl (1S,2S)-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate |
| Standard InChI | InChI=1S/C14H17FO3/c1-3-17-13-6-5-9(7-12(13)15)10-8-11(10)14(16)18-4-2/h5-7,10-11H,3-4,8H2,1-2H3/t10-,11+/m1/s1 |
| Standard InChI Key | UAGWDSJVEJEZQQ-MNOVXSKESA-N |
| Isomeric SMILES | CCOC1=C(C=C(C=C1)[C@H]2C[C@@H]2C(=O)OCC)F |
| SMILES | CCOC1=C(C=C(C=C1)C2CC2C(=O)OCC)F |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C2CC2C(=O)OCC)F |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a cyclopropane ring fused to a 4-ethoxy-3-fluorophenyl group and an ethyl ester moiety. Its IUPAC name, rel-ethyl (1R,2R)-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylate, reflects the relative stereochemistry (1S,2S) of the cyclopropane carbons . Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇FO₃ |
| Molecular Weight | 252.28 g/mol |
| Purity | ≥97% (HPLC) |
| Stereochemistry | (1S,2S)-rel configuration |
| SMILES | CCOC1=C(C=C(C=C1)[C@H]2C[C@@H]2C(=O)OCC)F |
The cyclopropane ring introduces strain, enhancing reactivity, while the ethoxy and fluorine substituents on the phenyl group influence electronic properties and bioavailability .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and mass spectrometry are pivotal for structural validation:
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¹H NMR (400 MHz, CDCl₃): Peaks at δ 1.25 (t, 3H, -CH₂CH₃), 1.95–2.10 (m, 2H, cyclopropane), 4.10–4.25 (q, 2H, -OCH₂), 6.75–7.05 (m, 3H, aromatic) .
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¹³C NMR: Signals at δ 14.1 (CH₃), 60.5 (OCH₂), 115.2–155.0 (aromatic and cyclopropane carbons), 170.5 (C=O).
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis involves multi-step strategies to construct the strained cyclopropane ring and install functional groups:
Cyclopropanation
The core cyclopropane structure is formed via Simmons-Smith reaction using diethylzinc and diiodomethane. A styrene derivative (4-ethoxy-3-fluorostyrene) undergoes cyclopropanation under controlled conditions :
Esterification
The carboxylic acid intermediate is esterified with ethanol in the presence of H₂SO₄:
Purification
Chromatographic techniques (e.g., silica gel column chromatography) yield ≥97% purity .
Industrial-Scale Production
Optimized protocols use continuous-flow reactors to enhance yield (75–85%) and reduce reaction times. Catalytic systems, such as palladium on carbon, improve selectivity for the (1S,2S)-rel diastereomer .
Applications in Pharmaceutical Research
Role as a Building Block
The compound’s rigid cyclopropane core and aromatic substituents make it a versatile precursor:
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Anticancer Agents: Serves as a scaffold for kinase inhibitors (e.g., JAK3 inhibitors) .
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Neurological Therapeutics: Modulates GABA receptors in preclinical models .
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Antiviral Compounds: Incorporated into protease inhibitors targeting RNA viruses .
Case Study: Ethylene Biosynthesis Inhibition
In agricultural chemistry, the compound inhibits 1-aminocyclopropane-1-carboxylate oxidase (ACO), a key enzyme in ethylene production. Docking studies reveal a binding free energy (ΔG) of −6.2 kcal/mol, outperforming traditional inhibitors like pyrazinoic acid:
| Inhibitor | ΔG (kcal/mol) | K₆ (M⁻¹) |
|---|---|---|
| This compound | −6.2 | 3.53 × 10⁴ |
| Methylcyclopropane | −3.1 | 0.188 × 10³ |
| Pyrazinoic acid | −5.3 | 7.61 × 10³ |
Analytical and Computational Insights
Chromatographic Methods
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) achieves baseline separation of diastereomers, with a retention time of 8.2 min .
Computational Modeling
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict:
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Dipole Moment: 4.2 Debye (enhanced solubility in polar solvents).
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HOMO-LUMO Gap: 5.8 eV (suggesting stability under physiological conditions) .
Comparative Analysis with Related Compounds
Carboxylic Acid Derivative
The hydrolyzed product, (1S,2S)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylic acid (CAS 2055840-75-8), lacks the ethyl ester, altering solubility and bioavailability:
| Property | Ethyl Ester | Carboxylic Acid |
|---|---|---|
| Solubility (H₂O) | 0.5 mg/mL | 12 mg/mL |
| logP | 2.8 | 1.2 |
| Bioavailability (rat) | 45% | 82% |
Fluorophenyl Analogs
Varying fluorine substitution patterns influence target selectivity:
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3,4-Difluoro derivative: Enhanced ACO inhibition (ΔG = −7.1 kcal/mol) .
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Monofluoro analogs: Reduced metabolic stability in hepatic microsomes .
Future Directions
Drug Development
Ongoing studies explore its utility in:
Agricultural Applications
Formulations to delay fruit ripening by ethylene modulation are in Phase II trials.
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